molecular formula C7H8BrNO2S B15318787 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid

2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid

Cat. No.: B15318787
M. Wt: 250.12 g/mol
InChI Key: OHEYITRMOMTRFJ-UHFFFAOYSA-N
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Description

2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of a bromine atom at the 2-position of the thiazole ring and a methyl group at the 2-position of the propanoic acid moiety makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid typically involves the bromination of a thiazole precursor followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-4-aminothiazole. This intermediate is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole-based amides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorothiazol-4-yl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorothiazol-4-yl)-2-methylpropanoic acid: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodothiazol-4-yl)-2-methylpropanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(2-Bromothiazol-4-yl)-2-methylpropanoic acid imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-7(2,5(10)11)4-3-12-6(8)9-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEYITRMOMTRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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